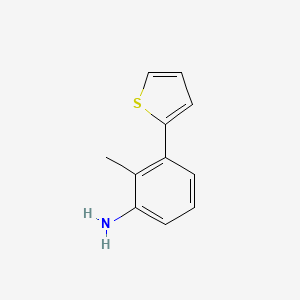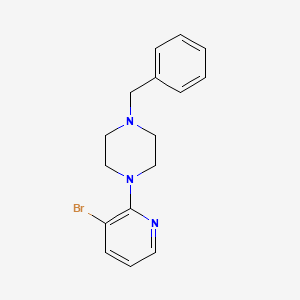
(8-Fluoroquinolin-3-yl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, (8-Fluoroquinolin-3-yl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The boronic acid moiety might contribute to new mechanisms of action against bacteria or enhance the target specificity of the molecule.
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, ranges from 0.0 to 1.19 , suggesting it may have variable distribution characteristics. More detailed pharmacokinetic studies would be needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability. Furthermore, its participation in SM cross-coupling reactions indicates that the presence of other reactants and a metal catalyst (such as palladium) are necessary for its action .
Biochemical Analysis
Biochemical Properties
(8-Fluoroquinolin-3-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has potential therapeutic applications in treating diseases related to protease dysregulation . Additionally, this compound can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in downstream signaling pathways. This modulation can affect cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as serine proteases and kinases, through covalent and non-covalent interactions. This binding can inhibit enzyme activity by blocking substrate access or inducing conformational changes in the enzyme structure. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and immunosuppression. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways involves its conversion to (8-Fluoroquinolin-3-yl)boronate esters, which can further participate in biochemical reactions. Additionally, this compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects. The localization and accumulation of this compound can be influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and epigenetic regulators to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Preparation Methods
The synthesis of (8-Fluoroquinolin-3-yl)boronic acid typically involves the following steps :
Starting Material: The process begins with 8-fluoro-3-iodoquinoline.
Grignard Reaction: The 8-fluoro-3-iodoquinoline is treated with n-butyllithium and butyl magnesium bromide in tetrahydrofuran (THF) under an inert atmosphere and cooled with a salt-ice bath.
Boronic Acid Formation: Trimethyl borate is then added to the reaction mixture, followed by hydrolysis to yield this compound.
Chemical Reactions Analysis
(8-Fluoroquinolin-3-yl)boronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction:
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(8-Fluoroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other biologically active compounds.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid can be compared with other boronic acids and quinoline derivatives :
Similar Compounds: Examples include 3-quinolinylboronic acid, 8-chloroquinolin-3-ylboronic acid, and 8-methylquinolin-3-ylboronic acid.
Uniqueness: The presence of the fluorine atom at the 8th position of the quinoline ring imparts unique electronic properties to the compound, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(8-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUTVRYZDFZBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)F)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207750-07-9 | |
| Record name | (8-fluoroquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)

